1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-methoxy-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-
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Overview
Description
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-methoxy-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound belonging to the class of beta-carbolines. This compound is known for its potential biological activities, including anti-tumor properties. It has a molecular formula of C12H12N2O2 and a molecular weight of 216.24 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-methoxy-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine hydrochloride with triphosgene to form the intermediate, which is then cyclized to produce the target compound . The reaction conditions typically involve the use of solvents such as chloroform and ethanol, and the reactions are carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-methoxy-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-methoxy-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-tumor and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-methoxy-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-methoxy-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is unique due to its specific structural features, including the presence of a piperazine ring and a methoxy group. These structural elements contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
142944-41-0 |
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Molecular Formula |
C26H32N4O2 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
6-methoxy-9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C26H32N4O2/c1-27-24-10-9-21(32-2)19-23(24)22-11-14-30(26(31)25(22)27)13-6-12-28-15-17-29(18-16-28)20-7-4-3-5-8-20/h3-5,7-10,19H,6,11-18H2,1-2H3 |
InChI Key |
JNZLYCRXGZPFOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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